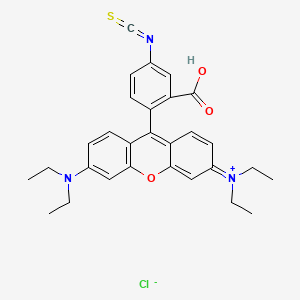

4-Isothiocyanatorhodamine B

Description

Properties

CAS No. |

14696-19-6 |

|---|---|

Molecular Formula |

C29H30ClN3O3S |

Molecular Weight |

536.1 g/mol |

IUPAC Name |

[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;/h9-17H,5-8H2,1-4H3;1H |

InChI Key |

YVSWPCCVTYEEHG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.[Cl-] |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 4-Isothiocyanatorhodamine B in a reproducible manner?

- Methodological Answer : Synthesis should follow protocols that include stoichiometric control of the isothiocyanate group and rhodamine B core. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on documenting reaction conditions (e.g., temperature, solvent ratios) and adhering to IUPAC guidelines for compound reporting. For novel derivatives, provide full spectral data and purity metrics in the main manuscript, with raw datasets in supplemental files .

Q. How can researchers validate the specificity of 4-Isothiocyanatorhodamine B in biological labeling applications?

- Methodological Answer : Design control experiments using competitive inhibitors (e.g., free thiols) to test nonspecific binding. Quantify fluorescence intensity changes via confocal microscopy or flow cytometry under varying pH and temperature conditions. Include negative controls (e.g., cells without target biomolecules) and validate results with orthogonal techniques like immunofluorescence co-localization. Statistical analysis should account for background noise using tools like ImageJ or MATLAB .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data (e.g., fluorescence quenching) observed with 4-Isothiocyanatorhodamine B?

- Methodological Answer : Investigate solvent polarity effects using solvents like DMSO, ethanol, and water. Perform time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Validate findings with computational modeling (e.g., density functional theory for electron transfer pathways). Address discrepancies by comparing results to literature on structurally similar rhodamine derivatives and documenting all raw data in supplemental materials .

Q. How can researchers optimize the reaction efficiency of 4-Isothiocyanatorhodamine B conjugation to biomolecules (e.g., antibodies)?

- Methodological Answer : Systematically vary molar ratios (1:1 to 1:10), pH (7.4–9.0), and incubation times (1–24 hours). Use size-exclusion chromatography to separate conjugated vs. free dye and quantify efficiency via UV-Vis absorbance ratios (e.g., 550 nm for rhodamine vs. 280 nm for protein). Apply design-of-experiments (DoE) software to identify optimal conditions and report confidence intervals for reproducibility .

Q. What are robust methods to analyze competitive binding interactions between 4-Isothiocyanatorhodamine B and other thiol-reactive probes?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Compete with probes like maleimide-functionalized fluorescein under standardized buffer conditions. Analyze data with nonlinear regression models (e.g., one-site vs. two-site binding) and report statistical uncertainties (e.g., ±SEM) .

Q. How should researchers address batch-to-batch variability in 4-Isothiocyanatorhodamine B synthesis for longitudinal studies?

- Methodological Answer : Implement quality control (QC) checks for each batch, including HPLC purity profiles and fluorescence quantum yield measurements. Use internal standards (e.g., rhodamine 6G) to normalize intensity data. Document all QC protocols in supplemental files and apply mixed-effects models to account for batch variability in longitudinal analyses .

Q. What computational approaches predict the photostability of 4-Isothiocyanatorhodamine B under varying illumination conditions?

- Methodological Answer : Simulate photobleaching kinetics using Monte Carlo methods or molecular dynamics to model excited-state lifetimes. Validate predictions with experimental data from continuous vs. pulsed laser exposure. Report software parameters (e.g., Gaussian 16, TD-DFT settings) and compare results to empirical Arrhenius plots .

Data and Reporting Standards

Q. How to structure a manuscript to align with journal requirements when reporting 4-Isothiocyanatorhodamine B findings?

- Methodological Answer : Follow the "IMRaD" (Introduction, Methods, Results, and Discussion) structure. Place synthesis details in the Methods section, with spectral data in tables or figures. Use supplemental files for raw NMR/HPLC chromatograms. In the Discussion, contextualize findings against prior rhodamine derivatives and explicitly state limitations (e.g., solvent compatibility). Cite primary literature, not reviews, for synthesis protocols .

Q. What statistical frameworks are appropriate for dose-response studies using 4-Isothiocyanatorhodamine B?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Use tools like GraphPad Prism for outlier detection (ROUT method, Q=1%). Report adjusted R<sup>2</sup> values and confidence intervals. For multiplexed assays, apply multiple-testing corrections (e.g., Bonferroni) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.